Product packaging for Rz lysis protein(Cat. No.:CAS No. 150201-54-0)

Rz lysis protein

Cat. No.: B1176452
CAS No.: 150201-54-0
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Description

Overview of Bacterial Cell Envelope Components and Phage Egress Strategies

The cell envelope of Gram-negative bacteria is a complex, multi-layered structure that presents a formidable barrier for exiting bacteriophage progeny. oup.comexpasy.org It consists of three principal layers: an inner cytoplasmic membrane (IM), a thin peptidoglycan (PG) cell wall located in the periplasmic space, and an outer membrane (OM) composed of phospholipids (B1166683) and lipopolysaccharides. oup.comexpasy.org To release newly assembled virions, phages have evolved sophisticated strategies to disrupt each of these layers in a coordinated manner. nih.gov The most common strategy involves a timed enzymatic degradation of the host cell envelope from within, a process known as lysis. imrpress.com

The Multi-component Nature of Bacteriophage Lysis in Gram-Negative Hosts

For most double-stranded DNA phages that infect Gram-negative bacteria, host cell lysis is not accomplished by a single protein but requires the coordinated action of a suite of lysis proteins. expasy.orgnih.gov This process is fundamentally a three-step sequence targeting the three layers of the cell envelope. nih.govnih.gov The canonical system, exemplified by bacteriophage lambda, involves at least three types of proteins:

Holins: These are small proteins that accumulate in the inner membrane and, at a genetically determined time, trigger to form pores or "holes." expasy.orgnih.govwikipedia.org This action fatally permeabilizes the inner membrane and is the crucial timing step of lysis. nih.gov

Endolysins: Once the holin forms pores, the endolysin, a muralytic enzyme that has accumulated in the cytoplasm, gains access to the periplasm. expasy.orgwikipedia.org There, it degrades the peptidoglycan layer, compromising the structural integrity of the cell wall. imrpress.com

Spanins: Following the degradation of the peptidoglycan, a third class of proteins, the spanins, is required to disrupt the outer membrane, which is the final barrier to phage release. nih.govasm.org

Introduction to Spanin Lysis Proteins: The Rz and Rz1 Paradigm

Spanins are a class of phage-encoded proteins essential for the disruption of the outer membrane in Gram-negative hosts. ebi.ac.ukasm.org The archetypal spanins are the Rz and Rz1 proteins of coliphage lambda. ebi.ac.ukresearchgate.net These two proteins form a complex that spans the periplasm, physically linking the inner and outer membranes. researchgate.netnih.govpnas.org In the absence of functional spanins, the lytic cycle is arrested after the degradation of the peptidoglycan. asm.orgpnas.org This results in the formation of spherical, dead cells that are osmotically sensitive but remain bounded by an intact outer membrane, trapping the phage progeny inside. asm.orgpnas.org The Rz/Rz1 system represents a two-component, or bipartite, spanin. oup.com

Historical Trajectory of Rz Lysis Protein Research and its Conceptual Evolution

The genes Rz and Rz1 in bacteriophage lambda were identified decades ago, but their precise function remained elusive for a long time. nih.gov Initially, mutations in Rz or Rz1 were noted to cause a conditional lysis defect; lysis was blocked only when the growth medium was supplemented with high concentrations of divalent cations, which are known to stabilize the outer membrane. researchgate.netcore.ac.uk This phenotype suggested a role in outer membrane disruption, but the mechanism was unknown. core.ac.uk For many years, the holin-endolysin system was considered sufficient for lysis. nih.gov The discovery that Rz/Rz1 equivalents are nearly ubiquitous in phages of Gram-negative hosts pointed to a more fundamental and conserved role. researchgate.net The conceptual breakthrough came with the proposal of the "spanin" model, which posited that these proteins form a physical bridge across the periplasm. researchgate.netnih.gov Subsequent research demonstrated that Rz is an inner membrane protein and Rz1 is an outer membrane lipoprotein that together form a complex, confirming their identity as the founding members of the spanin class of lysis proteins. nih.govpnas.org

Properties

CAS No.

150201-54-0

Molecular Formula

C6H6N4O

Synonyms

Rz lysis protein

Origin of Product

United States

Molecular Biology and Genetic Architecture of Rz Lysis Protein

Genomic Organization and Operon Structure within Phage Lysis Cassettes

The genes responsible for orchestrating the lysis of a bacterial host are typically clustered together in a "lysis cassette." In bacteriophage lambda (λ), a model system for studying phage biology, this cassette comprises four genes: S, R, Rz, and Rz1. oup.com These genes are transcribed from a single late promoter, pR', ensuring their coordinated expression during the final stages of the lytic cycle. oup.comnih.gov The S gene encodes the holin, which creates pores in the cytoplasmic membrane, and the R gene encodes the endolysin, which degrades the peptidoglycan cell wall. oup.comwikipedia.org The Rz and Rz1 proteins, collectively known as the spanin, are responsible for the final step: the disruption of the outer membrane. oup.comasm.org

Characterization of the Rz and Rz1 Embedded Gene Arrangement in Phage Lambda

A remarkable feature of the lambda lysis cassette is the unique genetic architecture of the Rz and Rz1 genes. nih.govcapes.gov.brresearchgate.net The coding sequence for Rz1 is entirely embedded within the +1 reading frame of the Rz gene. nih.govcapes.gov.brresearchgate.netnih.gov This means that the same stretch of DNA codes for two distinct proteins in different reading frames. nih.govebi.ac.uknih.gov This arrangement is a rare example in biology where two genes, sharing the same nucleotide sequence, produce proteins that are both essential for the same physiological pathway. ebi.ac.uknih.gov

The Rz gene encodes a type II integral inner membrane protein, with its N-terminus anchored in the cytoplasmic membrane and its C-terminus extending into the periplasm. oup.com In contrast, Rz1 encodes a small, proline-rich outer membrane lipoprotein. oup.comebi.ac.uk Following its synthesis, the Rz1 precursor is processed, and the mature lipoprotein is anchored to the outer membrane. nih.gov The embedded nature of these genes suggests a strong evolutionary pressure for co-regulation and compact genomic organization. researchgate.net

Comparative Analysis of Diverse Spanin Gene Architectures (Overlapped, Separated, Unimolecular Spanins) Across Bacteriophages

While the embedded gene arrangement of Rz and Rz1 in phage lambda is a fascinating example of genetic economy, it is not the only way spanin genes are organized. nih.govresearchgate.net Comparative genomic analyses have revealed a surprising diversity in spanin gene architectures across different bacteriophages that infect Gram-negative bacteria. capes.gov.brresearchgate.netnih.gov These architectures can be broadly categorized into three main types:

Embedded: As seen in phage lambda and some other phages, the Rz1-equivalent gene is completely contained within the Rz-equivalent gene in a different reading frame. nih.govresearchgate.net Bioinformatics studies have identified at least eight families of spanins with this embedded structure. nih.gov

Overlapped: In this arrangement, the coding sequences of the two spanin genes partially overlap. For instance, in phage P2, the lysC gene (the Rz1 equivalent) extends beyond the lysB gene (the Rz equivalent). nih.govresearchgate.net This represents the most common architecture, found in 23 identified families. nih.gov

Separated: Some phages, like T4, possess non-overlapping spanin genes. researchgate.netnih.gov In T4, the genes pseT.2 (Rz1-equivalent) and pseT.3 (Rz-equivalent) are distinct, though the start codon of pseT.2 can overlap with the stop codon of pseT.3. researchgate.netresearchgate.net Six families with this separated gene arrangement have been identified. nih.gov

Unimolecular Spanins: Perhaps the most streamlined architecture is the unimolecular spanin, found in phages like T1. capes.gov.brresearchgate.netnih.gov In this case, a single gene encodes a protein that performs the functions of both Rz and Rz1. nih.gov These proteins, termed "spanins," are typically outer membrane lipoproteins that also contain a C-terminal transmembrane domain, allowing them to span the periplasm and link the inner and outer membranes. capes.gov.brnih.gov

This diversity in gene arrangement highlights the evolutionary plasticity of bacteriophages and the different strategies they have evolved to achieve the same biological outcome: the disruption of the outer membrane.

Table 1: Spanin Gene Architectures in Bacteriophages

ArchitectureDescriptionExample Phage
Embedded The Rz1-equivalent gene is entirely within the Rz-equivalent gene.Phage Lambda (Rz/Rz1)
Overlapped The coding sequences of the two spanin genes partially overlap.Phage P2 (lysB/lysC)
Separated The two spanin genes are distinct and do not overlap.Phage T4 (pseT.3/pseT.2)
Unimolecular A single gene encodes a protein with both inner and outer membrane domains.Phage T1 (gp11)

Mechanisms of Gene Expression and Co-expression of Rz and Rz1

The expression of Rz and Rz1 is tightly coupled due to their location within the same operon, downstream of the late promoter pR'. oup.com This ensures that the spanin components are synthesized concurrently with the holin and endolysin during the late stage of the lytic cycle. The embedded nature of the Rz1 gene within Rz in phage lambda presents a unique challenge and solution for coordinated protein production. Translation of both proteins occurs from the same polycistronic mRNA molecule. The initiation of translation for Rz occurs at its own start codon, while the translation of Rz1 initiates at a downstream start codon within the Rz reading frame. nih.gov This ensures that both proteins, which are required to form a functional complex, are produced in the infected cell at the appropriate time.

Genetic Determinants of Rz Lysis Protein Functionality

The functionality of the Rz and Rz1 proteins, and their ability to form a complex that ultimately disrupts the outer membrane, is dependent on specific domains within each protein. The identification and characterization of these domains have been achieved through genetic techniques such as targeted mutagenesis and complementation studies.

Identification of Essential Domains through Targeted Mutagenesis and Allelic Analysis

To dissect the functional domains of Rz and Rz1, researchers have employed targeted mutagenesis to create a library of lysis-defective alleles for both genes. researchgate.net Because of the embedded nature of the genes, they were first "dis-embedded" to allow for independent mutagenesis without affecting the other gene. researchgate.net Analysis of missense mutations that resulted in a loss of function revealed several key domains:

Coiled-coil domains in Rz: The periplasmic portion of Rz contains two predicted alpha-helical, coiled-coil subdomains. asm.orgresearchgate.net These domains are thought to be crucial for the protein's structure and its interaction with Rz1.

Proline-rich region of Rz1: The periplasmic domain of Rz1 is notably rich in proline residues. asm.orgresearchgate.net This region is likely important for the correct folding of Rz1 and its interaction with Rz.

Flexible linkers: Both Rz and Rz1 possess flexible linker regions that are believed to provide the conformational flexibility required for the spanin complex to undergo the changes necessary for membrane fusion. researchgate.net

Interestingly, the analysis of these mutations revealed a modular structure, where mutationally-sensitive domains in one protein corresponded to genetically silent domains in the other, suggesting a co-evolutionary path that facilitated the unique embedded gene architecture. researchgate.net

Functional Complementation Studies with Heterologous Spanin Systems

Functional complementation assays have been instrumental in demonstrating the interchangeability and functional conservation of spanin systems from different phages. These studies involve testing whether a spanin system from one phage can rescue the lytic defect of a phage that has its own spanin genes deleted.

For example, it has been shown that the Rz/Rz1-equivalent spanins from phage P2, lysB and lysC, can complement a lambda phage with a defective Rz-Rz1 system, but only when they are expressed as a cognate pair. nih.gov This indicates that the interaction between the inner and outer membrane components is specific.

Furthermore, the unimolecular spanin from phage T1 has been shown to complement a lambda Rz⁻Rz1⁻ lysis defect, confirming that these single-component systems are functionally equivalent to the two-component spanins. capes.gov.brresearchgate.netnih.gov These complementation studies underscore the conserved function of spanins across a wide range of bacteriophages, despite their diverse genetic architectures.

Cellular Localization and Inter Protein Complex Formation

Subcellular Compartmentalization of Rz (Inner Membrane i-spanin) and Rz1 (Outer Membrane o-spanin)

The Rz protein, designated as the inner membrane spanin (i-spanin), is a type II integral membrane protein. This means it has a single N-terminal transmembrane domain that anchors it to the inner membrane (IM) of the host bacterium, with its C-terminal domain extending into the periplasm. oup.comasm.orgnih.gov In contrast, the Rz1 protein, or outer membrane spanin (o-spanin), is a lipoprotein. oup.comasm.org Following its synthesis, Rz1 is post-translationally modified with fatty acid moieties at its N-terminal cysteine residue, which serves to anchor it to the inner leaflet of the outer membrane (OM). nih.govpnas.org

This distinct compartmentalization of Rz and Rz1 is fundamental to their collective function. With Rz embedded in the inner membrane and Rz1 in the outer membrane, their periplasmic domains are positioned to interact and form a bridge across the periplasmic space. oup.comasm.orgnih.gov This architectural arrangement is a hallmark of two-component spanin systems found in numerous phages that infect Gram-negative bacteria. oup.com

ProteinDesignationCellular LocationMembrane Topology
Rz i-spaninInner Membrane (IM)Type II integral membrane protein (N-in, C-out)
Rz1 o-spaninOuter Membrane (OM)Lipoprotein anchored to the inner leaflet

Assembly and Stoichiometry of the Rz/Rz1 Spanin Complex

The formation of a functional Rz/Rz1 complex is a prerequisite for its role in outer membrane disruption. This assembly involves specific interactions between the periplasmic domains of the two proteins and is characterized by a defined stoichiometry.

The interaction between Rz and Rz1 occurs through their respective periplasmic domains. oup.compnas.org Specifically, the C-terminal regions of both proteins are crucial for complex formation. pnas.org Studies involving purified soluble periplasmic domains of Rz (sRz) and Rz1 (sRz1) have demonstrated that they readily associate in vitro. asm.orgnih.gov This interaction is accompanied by significant conformational changes. Circular dichroism analysis has revealed that while the periplasmic domain of Rz possesses a notable alpha-helical content, Rz1, with its high proline content, is largely unstructured. oup.comnih.gov Upon mixing, the two domains form a complex with a substantial increase in alpha-helical structure. asm.orgnih.gov

Electron microscopy of these in vitro-formed complexes has shown them to be oligomeric, rod-shaped bundles approximately 25 nm in length, which corresponds to the width of the periplasm. pnas.org This suggests that the Rz-Rz1 complex is a supramolecular structure that physically spans the periplasmic space, linking the inner and outer membranes. pnas.orgtamu.edu The formation of this complex is thought to be essential for stabilizing the Rz protein, as Rz is susceptible to proteolytic degradation in the absence of Rz1. oup.comnih.gov

In addition to the heterotypic interaction between Rz and Rz1, both proteins are known to form homodimers. oup.comnih.gov This homodimerization is mediated by the formation of intermolecular disulfide bonds. oup.comnih.gov The Rz protein has two cysteine residues in its periplasmic domain (C99 and C152), both of which can participate in disulfide bond formation. The Rz1 protein has a single cysteine residue (C29) that is involved in its homodimerization. oup.com

Interaction TypeInteracting DomainsKey FeaturesFunctional Significance
Rz-Rz1 Heterocomplex Periplasmic domains (C-termini)Forms rod-shaped bundles, increase in alpha-helicitySpans the periplasm, stabilizes Rz
Rz-Rz Homodimer Periplasmic Cys residues (C99, C152)Intermolecular disulfide bondsRequired for spanin function (C152 linkage)
Rz1-Rz1 Homodimer Periplasmic Cys residue (C29)Intermolecular disulfide bondRequired for spanin function

Functional Interplay with Upstream Lysis Components

The action of the Rz/Rz1 spanin complex is the final step in a highly orchestrated sequence of events that leads to bacterial lysis. Its function is critically dependent on the prior actions of the holin and endolysin proteins.

The lytic cascade is initiated by the holin protein. expasy.org Holins accumulate in the inner membrane until a specific, genetically programmed time, at which point they trigger to form pores or lesions in the membrane. expasy.orgnih.gov This permeabilization of the inner membrane is a prerequisite for the subsequent steps of lysis. asm.org The collapse of the membrane potential caused by holin action is a key signal in this process. pnas.org The Rz/Rz1 spanin complex accumulates in the cell envelope throughout the infection cycle, but its final action is contingent upon the events initiated by the holin. asm.orgpnas.org

Following holin-mediated permeabilization of the inner membrane, the endolysin, which has accumulated in the cytoplasm, gains access to the periplasm. uniprot.orgebi.ac.uk In the periplasm, the endolysin degrades the peptidoglycan (PG) layer, the rigid meshwork that provides structural integrity to the bacterial cell. nih.govresearchgate.net The degradation of the peptidoglycan is the direct trigger for the activation of the Rz/Rz1 spanin complex. nih.govresearchgate.net

Prior to peptidoglycan degradation, the intact PG layer is thought to act as a negative regulator of spanin function, physically constraining the Rz/Rz1 complexes and preventing them from oligomerizing and carrying out their membrane-disrupting function. nih.govtamu.edufrontiersin.org Once the endolysin has sufficiently degraded the peptidoglycan, the spanin complexes are liberated. tamu.eduresearchgate.net This liberation allows them to diffuse laterally, oligomerize, and undergo a conformational change that ultimately leads to the fusion of the inner and outer membranes, the final step in cell lysis. pnas.orgresearchgate.net This sequential dependency ensures that the outer membrane is not breached until the inner membrane and peptidoglycan layer have been compromised, leading to an explosive and efficient release of progeny phages. asm.orgnih.gov

Mechanistic Elucidation of Outer Membrane Disruption by Rz Lysis Protein

The Spanin-Mediated Membrane Fusion Hypothesis

The leading model for Rz-mediated outer membrane disruption posits a fascinating topological solution: the fusion of the inner and outer bacterial membranes. This process is orchestrated by a complex formed between the Rz protein and its partner, Rz1, which together are termed a "spanin" due to their periplasm-spanning nature.

Proposed Topological Disruption of the Outer Membrane via Inner and Outer Membrane Fusion

The spanin-mediated membrane fusion hypothesis suggests that the Rz and Rz1 proteins form a physical bridge across the periplasmic space, connecting the inner membrane (IM) and the outer membrane (OM). core.ac.uknih.govnih.govnih.gov Rz is characterized as a type II integral inner membrane protein (i-spanin), with its N-terminus in the cytoplasm and its C-terminal domain extending into the periplasm. core.ac.uknih.govnih.gov Conversely, Rz1 is an outer membrane lipoprotein (o-spanin) anchored to the inner leaflet of the OM, also possessing a periplasmic domain. core.ac.uknih.govmdpi.com

The interaction between the C-terminal domains of Rz and Rz1 is crucial for the formation of this periplasm-spanning complex. nih.govnih.govbiorxiv.org This direct physical linkage is proposed to be the conduit through which the two disparate membranes are brought into close proximity, a prerequisite for membrane fusion. nih.govresearchgate.netpnas.org The ultimate fusion of the IM and OM eliminates the outer membrane as a barrier, leading to the release of progeny virions. nih.govpnas.org This model presents a topological, rather than a degradative, mechanism for breaching the final cellular envelope layer. nih.govnih.gov

Experimental Evidence from Reconstituted Membrane Systems and Spheroplast Fusion Assays

Compelling experimental evidence supports the membrane fusion hypothesis, primarily derived from spheroplast fusion assays and experiments utilizing reconstituted membrane systems.

Spheroplast fusion assays have provided direct visual confirmation of the fusogenic properties of the Rz-Rz1 complex. researchgate.netnih.gov In these experiments, populations of spheroplasts (bacterial cells with their peptidoglycan layer removed) are generated, with one population expressing Rz and a cytoplasmic fluorescent marker (e.g., GFP) and the other expressing Rz1 and a different fluorescent marker (e.g., mCherry). researchgate.netresearchgate.net When these two populations are mixed, the observation of fused spheroplasts containing both fluorescent markers provides strong evidence that the Rz-Rz1 complex can mediate membrane fusion. researchgate.netresearchgate.net Significantly, mutations in Rz or Rz1 that are known to block phage lysis in vivo also inhibit this in vitro fusion, further strengthening the link between the observed fusion and the biological function of the spanins. nih.gov

Further support comes from studies with reconstituted membrane systems. Early research involving the purification of Rz1 and its reconstitution into membrane vesicles demonstrated its intrinsic membrane-fusogenic activity in vitro. core.ac.uk These findings, combined with the spheroplast fusion data, provide a robust experimental foundation for the spanin-mediated membrane fusion hypothesis.

Structural Dynamics and Conformational Changes During Lysis

The fusogenic activity of the Rz-Rz1 spanin complex is not static but involves significant structural dynamics and conformational changes, particularly following the degradation of the peptidoglycan layer by the phage-encoded endolysin.

Role of Predicted Coiled-Coil Domains in Spanin Activity

The periplasmic domain of the Rz protein is predicted to contain significant alpha-helical content, with a strong propensity to form coiled-coil structures. nih.govnih.govasm.org These coiled-coil domains are believed to be fundamental to spanin function, drawing parallels to the coiled-coil transitions observed in well-characterized fusion proteins like SNAREs in eukaryotic cells. asm.orgoup.com

These domains are implicated in the oligomerization of the Rz-Rz1 complex and are thought to undergo substantial conformational changes that drive the fusion process. nih.govasm.org Genetic studies have shown that mutations within these predicted coiled-coil regions can abolish spanin function without necessarily preventing the initial complex formation, suggesting their importance in a later, dynamic stage of the fusion reaction. nih.govasm.org The interaction between Rz and Rz1 itself induces a significant increase in alpha-helical content, indicating a structural rearrangement upon complex formation. core.ac.uk This is further supported by the observation that destabilizing the membrane-proximal coiled-coil can restore function to some defective spanin alleles, albeit with altered lysis dynamics, suggesting that the flexibility and conformational freedom of this domain are critical for its function. asm.org

Analysis of Protein Rearrangements Post-Peptidoglycan Degradation

The degradation of the peptidoglycan (PG) layer by endolysin is a critical prerequisite for the activation of the Rz-Rz1 spanin complex. nih.govbiorxiv.orgimrpress.com Prior to PG degradation, the spanin complexes are thought to be threaded through the mesh-like structure of the peptidoglycan, which effectively constrains them and prevents premature membrane fusion. nih.govbiorxiv.orgresearchgate.net

Once the endolysin has hydrolyzed the PG, the Rz-Rz1 complexes are liberated from this steric hindrance. nih.govresearchgate.netimrpress.com This release allows them to diffuse laterally within the periplasm and oligomerize into higher-order structures. asm.orgimrpress.com This oligomerization is coupled with a significant conformational change, often described as a "collapsing" or "hairpin-like" motion, which forcefully draws the inner and outer membranes together, ultimately leading to their fusion. researchgate.netresearchgate.net Circular dichroism studies have shown that mixing the purified periplasmic domains of Rz and Rz1 leads to the formation of rod-like bundles and a substantial increase in helical structure, providing biochemical evidence for these dramatic protein rearrangements. nih.govasm.org

Evaluation of Alternative and Refuted Models for Outer Membrane Disruption

While the membrane fusion model is the most widely accepted explanation for Rz lysis protein function, at least one alternative model has been proposed and subsequently challenged by experimental evidence.

One refuted model suggested that the Rz-Rz1 complex acts as a mechanical transducer, transmitting the stress of holin-mediated lesion formation in the inner membrane directly to the outer membrane, thereby causing its rupture. nih.govpnas.org This model posited a direct physical and functional link between the holin pores and the spanin complex.

However, subsequent research has provided strong evidence against this mechanical stress transmission model. It has been demonstrated that spanin function is still required for lysis even in systems where the endolysin is secreted into the periplasm independently of the holin, for example, via the host's general secretory pathway. nih.govpnas.org In such cases, the inner membrane remains intact at the time of endolysin activity, yet the spanins are still essential for the final lytic event. This indicates that the function of the Rz-Rz1 complex is to disrupt the outer membrane after peptidoglycan degradation, a process that is mechanistically independent of the formation of large holin-induced lesions in the inner membrane. nih.govpnas.org

Comparative Biology and Evolutionary Dynamics of Rz Lysis Protein Homologs

Phylogenetic Distribution and Conservation of Spanin Equivalents Across Bacteriophages

Spanin equivalents are nearly ubiquitous among bacteriophages that infect Gram-negative hosts, a testament to their essential role in overcoming the formidable barrier of the bacterial outer membrane. nih.govresearchgate.net Bioinformatic analyses have uncovered an immense diversity of these proteins, which can be broadly categorized into two main types: two-component spanins and unimolecular spanins. researchgate.netnih.gov

Two-Component Spanins: This group, exemplified by the lambda Rz and Rz1 proteins, consists of two separate polypeptides: an inner membrane (IM) protein called the i-spanin (e.g., Rz) and an outer membrane (OM) lipoprotein called the o-spanin (e.g., Rz1). nih.govoup.com The i-spanin is typically a type II integral membrane protein with a single N-terminal transmembrane domain, while the o-spanin is directed to the outer membrane via a lipoprotein signal peptide. oup.comtamu.edu Together, they form a complex that bridges the periplasm. nih.govnih.gov The diversity within two-component spanins is vast, with dozens of unrelated sequence families identified. nih.gov These families are further distinguished by their genetic architecture, which falls into three main arrangements:

Embedded: The coding sequence of the o-spanin is located entirely within the reading frame of the i-spanin gene, as seen in phage lambda. oup.comnih.gov

Overlapped: The o-spanin gene overlaps with the i-spanin gene but also extends beyond it. This is the most common arrangement, found in phages like P2. nih.govoup.com

Separated: The i-spanin and o-spanin are encoded by two distinct, non-overlapping genes, as observed in phage T4 with its pseT.3 (i-spanin) and pseT.2 (o-spanin) genes. researchgate.netoup.com

Unimolecular Spanins (u-spanins): In contrast to the two-component systems, some phages, such as T1, encode a single protein that performs the entire spanin function. researchgate.netoup.com These u-spanins, like T1 gp11, are remarkable molecules that possess an N-terminal lipoprotein signal to anchor in the outer membrane and a C-terminal transmembrane domain to anchor in the inner membrane, allowing a single polypeptide to span the periplasm. nih.govresearchgate.net

A 2018 bioinformatic study identified 528 two-component spanins and 58 unimolecular spanins, highlighting the prevalence of the two-protein solution but also the significant number of phages that have evolved a more compact, single-gene alternative. nih.gov This wide distribution and conservation of at least one form of spanin system in phages of Gram-negative bacteria strongly indicates their fundamental importance. nih.govcore.ac.uk

Spanin TypeDescriptionComponent ProteinsGenetic ArchitectureExample Phage (Gene)
Two-Component SpaninA complex of two proteins (i-spanin and o-spanin) that together bridge the periplasm.i-spanin (Inner Membrane) o-spanin (Outer Membrane)EmbeddedLambda (Rz/Rz1) oup.com
OverlappedP2 oup.com
SeparatedT4 (pseT.3/pseT.2) oup.com
Unimolecular Spanin (u-spanin)A single polypeptide chain that spans the periplasm.Single proteinSingle GeneT1 (gp11) researchgate.net

Functional Divergence and Convergence in Spanin-Like Proteins from Diverse Phage Lineages

The vast sequence and architectural diversity of spanins is a clear indicator of functional divergence, where different phage lineages have evolved distinct molecular solutions to the common problem of outer membrane disruption. pnas.orgoup.com The existence of both unimolecular and two-component systems is the most prominent example of this divergence. researchgate.net Within the two-component systems, the lack of sequence homology between the 37 identified families, such as the Rz/Rz1 of lambda and the pseT.3/pseT.2 of T4, further illustrates how phages have independently evolved unique spanin pairs. oup.com

Despite this divergence, there are striking instances of functional convergence. The most fundamental is that all spanins, regardless of their structure or origin, are functionally homologous; they all mediate the disruption of the outer membrane as the final step of lysis. pnas.orgasm.org This is powerfully demonstrated by the finding that the unimolecular spanin gp11 from phage T1 can functionally replace the two-component Rz/Rz1 system in phage lambda, restoring its lytic ability. nih.govresearchgate.net

More specific examples of convergence have been found in single-gene lysis (Sgl) proteins, which in some small phages combine the functions of holins and spanins. Research has shown that the Sgl protein of the Pseudomonas aeruginosa phage PP7 and the Sgl protein of the coliphage M target the exact same host protein: MurJ, the flippase responsible for transporting lipid II across the inner membrane. biorxiv.orgnih.gov This is a classic case of convergent evolution, as the two Sgl proteins are unrelated, belong to phages that infect different hosts, and are even predicted to have opposite topologies in the membrane, yet they evolved to exploit the same "weak spot" in the host's cell wall synthesis pathway. biorxiv.orglbl.govinnovativegenomics.org

Evolutionary Implications of the Unique Rz/Rz1 Gene Architecture

The genetic architecture of spanins has significant evolutionary implications, particularly the embedded Rz/Rz1 gene pair found in phage lambda and other phages. nih.govoup.com In this arrangement, the Rz1 (o-spanin) coding sequence is entirely contained within the +1 reading frame of the Rz (i-spanin) gene. pnas.orgcore.ac.uk This is a highly efficient use of genomic space, a phenomenon known as genome compression, which is a major evolutionary driver in viruses with small genomes. researchgate.net

Beyond simple compression, this embedded structure has profound implications for the co-evolution of the two proteins. Because the Rz and Rz1 proteins must interact to form a functional complex, the embedded arrangement ensures that the C-terminal domains responsible for this interaction are encoded by the same stretch of DNA and are thus inherited as a single, inseparable unit. pnas.orgnih.gov This minimizes the risk of recombinational events separating the coding sequences for the interacting partners. nih.gov

Genetic analysis has revealed a deeper layer of co-evolutionary sophistication. It has been shown that the modular structures of the Rz and Rz1 subunits facilitated the evolutionary process that led to the embedded architecture. nih.gov Domains that are mutationally sensitive and critical for function in the Rz protein correspond to regions in the overlapping Rz1 gene that are genetically silent or tolerant to changes, and vice-versa. nih.gov This intricate molecular arrangement suggests a finely tuned evolutionary pathway that balances the functional constraints of two distinct proteins encoded within a single locus. The existence of overlapped and separated gene architectures in other phages suggests possible evolutionary trajectories, where ancestral phages may have first acquired separate spanin genes that later became clustered and, in some lineages, compressed into the highly evolved embedded state. pnas.orgnih.gov

Ecological Significance and Selective Advantage of Spanin Function in Natural Environments

While the lysis defect caused by mutations in Rz or Rz1 is conditional in the laboratory—only appearing when the growth medium is stabilized with divalent cations—the widespread conservation of spanin genes points to a significant selective advantage in nature. nih.govresearchgate.netcore.ac.uk In the complex and variable conditions of natural environments, the outer membrane likely represents a much more significant barrier to phage release than under controlled lab settings. nih.gov

The primary ecological role of spanins is to ensure the efficient and timely release of progeny virions from the host cell. oup.comasm.org After the holin has permeabilized the inner membrane and the endolysin has degraded the peptidoglycan cell wall, the spanins execute the final step of rupturing the outer membrane. pnas.orgasm.org This rapid, catastrophic lysis is critical for phage fitness, as it maximizes the burst size—the number of new phages released—and synchronizes their release to infect new hosts. oup.comfrontiersin.org

In the competitive microbial ecosystems where phages operate, the timing and efficiency of lysis can determine the success of an infection. oup.comoup.com A phage that can rapidly release its progeny gains a significant advantage in the race to find and infect susceptible bacteria before its competitors. asm.org Therefore, the function provided by the Rz lysis protein and its homologs is not merely an auxiliary process but a critical component of the phage's life strategy, providing a clear selective advantage that has led to its preservation and diversification across the bacteriophage world. oup.comcore.ac.uk The immense variety of spanins likely reflects an evolutionary arms race, with phages continually adapting their lysis systems to a wide array of bacterial hosts and diverse ecological niches. oup.comasm.org

Advanced Methodologies for Rz Lysis Protein Investigation

Genetic Systems for Functional Analysis

Genetic approaches have been fundamental in identifying critical residues and domains of the Rz protein, providing insights into its mechanism of action. These studies often rely on the creation and characterization of mutant proteins with altered lytic capabilities.

To identify key functional regions of the Rz and its partner protein Rz1, researchers have employed both random and site-directed mutagenesis. nih.gov In one approach, the overlapping genes for Rz and Rz1 from bacteriophage lambda were "disembedded" to allow for independent mutational analysis. nih.gov A library of lysis-defective alleles was then generated using error-prone PCR for random mutagenesis. nih.gov This comprehensive screening identified numerous missense and nonsense mutations that abrogated or impaired lytic function. nih.gov

Analysis of these mutations revealed distinct functional subdomains within the Rz protein, including two coiled-coil domains and a flexible linker region, which are reminiscent of motifs found in established membrane-fusion systems. nih.gov Site-directed mutagenesis has been used to further probe specific regions identified through random screening. For instance, nonsense mutations were systematically introduced at the C-terminus of Rz to determine the essentiality of these residues. nih.gov This revealed that while the ultimate C-terminal residue is dispensable, truncations beyond that point result in a loss of function. nih.gov

These mutagenesis screens have been instrumental in building a functional map of the Rz protein, highlighting the domains crucial for its interaction with Rz1 and for mediating the disruption of the outer membrane. nih.gov

Mutagenesis Approach Key Findings for Rz Protein Reference
Random Mutagenesis (Error-prone PCR)Identification of lysis-defective missense and nonsense mutations. Revealed key subdomains: two coiled-coil domains and a flexible linker. nih.gov
Site-Directed MutagenesisConfirmed the dispensability of the extreme C-terminal residue. Probed the function of specific amino acid residues. nih.gov

A key characteristic of mutants with defects in the Rz or Rz1 proteins is their conditional lysis phenotype, which is particularly sensitive to the presence of divalent cations like magnesium (Mg²⁺). nih.govresearchgate.netasm.org Under standard laboratory conditions, the lytic function of Rz and Rz1 can appear auxiliary. nih.govasm.org However, in the presence of millimolar concentrations of divalent cations, phages with mutations in Rz or Rz1 are blocked in the final step of lysis. asm.orgnih.gov Instead of bursting, the infected cells are converted into stable spherical forms, where the inner membrane has retracted from the now peptidoglycan-less cell wall, but the outer membrane remains intact. asm.orgnih.gov

This divalent cation-dependent lysis-defective phenotype has been a critical tool for the genetic analysis of Rz function. nih.govresearchgate.net It provides a readily screenable phenotype to identify and characterize mutations that impair the function of the spanin complex. The stabilization of the outer membrane by divalent cations unmasks the essential role of the Rz-Rz1 complex in outer membrane disruption. asm.org This conditional phenotype has been observed not only in bacteriophage lambda but also in other phages like T4, where deletion of the Rz/Rz1 equivalents resulted in the same divalent cation-dependent lysis defect. nih.govresearchgate.net

Condition Wild-Type Phage Lysis Rz Mutant Phage Lysis Reference
Standard MediumNormal LysisLysis Occurs (subtle defect) nih.govasm.org
Medium with Divalent Cations (e.g., Mg²⁺)Normal LysisLysis Blocked; formation of spherical cells nih.govresearchgate.netasm.org

Biochemical and Biophysical Characterization of Spanin Complexes

To complement genetic studies, biochemical and biophysical methods have been employed to purify and structurally characterize the Rz protein and the spanin complex it forms with Rz1.

The membrane-associated nature of the Rz protein presents challenges for its purification. To overcome this, strategies have been developed to express and purify soluble domains of the protein. A soluble form of the lambda Rz protein (sRz), lacking its N-terminal transmembrane domain, has been successfully expressed and purified. nih.gov This soluble periplasmic domain was engineered to include a C-terminal oligohistidine tag, enabling its purification via immobilized metal affinity chromatography (IMAC). nih.gov

Co-purification experiments have also been instrumental in demonstrating the direct interaction between Rz and Rz1. nih.gov By co-expressing a hexahistidine-tagged version of one spanin component with its untagged partner, researchers have been able to isolate the entire Rz-Rz1 complex, confirming their physical association. nih.gov These purification strategies have been essential for subsequent in vitro biochemical and structural analyses. nih.govtdl.org

Circular dichroism (CD) spectroscopy has provided valuable information about the secondary structure of the Rz protein and the conformational changes that occur upon complex formation with Rz1. nih.govtdl.org CD analysis of the purified soluble periplasmic domain of Rz revealed that it possesses significant α-helical character. nih.govtdl.org In contrast, the Rz1 protein, which has a high proline content, was found to be largely unstructured. nih.govtdl.org Upon mixing the two proteins, a significant increase in α-helical content was observed, indicating that the formation of the Rz-Rz1 complex induces a conformational change that results in a more ordered structure. nih.govtdl.org

Technique Structural Insights into Rz and Spanin Complex Reference
Circular Dichroism (CD)Rz periplasmic domain is significantly α-helical. Rz1 is unstructured. Complex formation increases α-helical content. nih.govtdl.org
Negative-Stain TEMRz-Rz1 complex forms rod-shaped structures. Dimensions are consistent with spanning the periplasm. Evidence of coiled-coil bundling. nih.govtdl.org

Advanced Microscopy Techniques for In Vivo Functional Studies

To understand how the Rz lysis protein functions within the context of a living cell, advanced microscopy techniques have been utilized. These methods allow for the visualization of the protein's localization and dynamics during the infection cycle.

A functional chimera of the Rz protein fused to Green Fluorescent Protein (GFP) at its cytoplasmic N-terminus (GFP-Rz) has been constructed to track its subcellular localization. nih.gov Fluorescence microscopy of cells expressing this fusion protein revealed that in the absence of Rz1, GFP-Rz is distributed throughout the inner membrane. nih.gov However, when co-expressed with Rz1, the GFP-Rz fusion protein exhibits a distinctly punctate distribution, localizing to discrete foci. asm.orgnih.gov

This change in localization is dependent on the presence of Rz1 and occurs even in the absence of holin and endolysin activity, suggesting that the formation of Rz-Rz1 complexes and their subsequent clustering into higher-order oligomers is an intrinsic property of the spanin components. asm.orgnih.gov These in vivo imaging studies support a model where the spanin complexes accumulate at specific sites in the cell envelope, preparing for the final breach of the outer membrane. nih.gov Deconvolution fluorescence microscopy has been one of the techniques used to obtain these detailed images. asm.org

Microscopy Approach Observation Interpretation Reference
Fluorescence Microscopy (with GFP-Rz fusion)GFP-Rz is diffuse in the inner membrane when expressed alone.Rz is localized to the inner membrane. nih.gov
Fluorescence Microscopy (with GFP-Rz and Rz1)GFP-Rz localizes to distinct foci when co-expressed with Rz1.Rz and Rz1 form multimeric complexes that cluster in vivo. asm.orgnih.gov

Live-Cell Fluorescence Microscopy using Fluorescent Protein Fusions (e.g., GFP-Rz)

Live-cell fluorescence microscopy provides a powerful tool for visualizing the subcellular localization and dynamics of proteins within a living cell. nih.gov The use of genetically encoded fluorescent protein (FP) tags, such as Green Fluorescent Protein (GFP), has revolutionized the study of intracellular processes. nih.gov This technique involves creating a fusion protein where the gene encoding the protein of interest, in this case, Rz, is linked to the gene for an FP like GFP. researchgate.netescholarship.org

When this GFP-Rz fusion construct is expressed in a bacterial host cell prior to or during phage infection, the Rz protein becomes fluorescent. Researchers can then use fluorescence microscopy to track the location of the Rz protein in real-time. nih.govyoutube.com Given that Rz is predicted to be an integral inner membrane protein, this technique would be instrumental in confirming its localization to the cytoplasmic membrane. nih.govebi.ac.uk Furthermore, it could reveal the spatial organization of Rz proteins, such as whether they form clusters or specific structures at the sites of future lysis. The versatility of fluorescent proteins allows for the visualization of gene expression and protein localization within living cells, providing insights into dynamic molecular behaviors. escholarship.orgnih.gov

Table 1: Key Aspects of GFP-Rz Fusion Microscopy

Feature Description Relevance to Rz Protein Study
Protein Tagging The gene for Rz is fused with the gene for a fluorescent protein like GFP. Allows for direct visualization of the Rz protein within the host bacterium.
Live-Cell Imaging Microscopy is performed on living bacterial cells during the phage lytic cycle. nih.gov Enables the study of Rz localization and dynamics in a physiologically relevant context.
Subcellular Localization The fluorescent signal indicates where the Rz protein is located. Can confirm the predicted inner membrane localization of Rz and reveal its distribution. nih.gov

| Dynamic Tracking | The movement and assembly of Rz proteins can be followed over time. | Provides insights into how Rz participates in the disruption of the cell envelope. |

Time-Lapse Imaging for Real-Time Observation of Lysis Events

Time-lapse imaging is a critical technique for studying the temporal dynamics of the phage lytic cycle. biorxiv.org By capturing images at regular intervals, researchers can create a visual timeline of the infection process, from phage attachment to the final explosive event of cell lysis. researchgate.net This methodology is particularly valuable for understanding the function of lysis proteins like Rz, as it allows for precise measurement of the timing of lysis. nih.gov

Bioinformatic and Computational Approaches

Bioinformatic and computational tools are indispensable for studying the this compound, enabling the identification of related proteins across vast genomic databases and the prediction of their structural and interactive properties.

Genomic Mining and Ortholog Identification Using Sequence and Structure-Based Prediction

Genomic mining is the process of searching through sequence databases to identify genes of interest. For the Rz protein, this involves searching for orthologs—genes in different species that evolved from a common ancestral gene—in the genomes of numerous bacteriophages. A search strategy based on gene arrangement and membrane localization signals, rather than simple sequence similarity, has proven highly effective. researchgate.net This approach has revealed that Rz/Rz1 equivalents are nearly ubiquitous among phages that infect Gram-negative bacteria. researchgate.net

Researchers have identified Rz/Rz1-like accessory lysis genes in various phages, such as the P36 and P37 proteins of bacteriophage PRD1, which are functional analogues of the lambda Rz/Rz1 system. nih.gov In some cases, a single gene encoding a protein called a "spanin" has been identified. researchgate.net Spanins are outer membrane lipoproteins with a C-terminal transmembrane domain that allows them to span the periplasm, physically linking the inner and outer membranes and functioning as an Rz/Rz1 equivalent. researchgate.netnih.gov Tools for ortholog prediction, such as DIOPT, integrate multiple approaches to facilitate the rapid identification of orthologs across different species. harvard.edu

Table 2: Strategies for Rz Ortholog Identification

Strategy Description Examples
Gene Arrangement Searching for genes with a similar genomic context, such as the characteristic embedded or overlapping arrangement of Rz and Rz1. ebi.ac.ukresearchgate.net Identification of Rz/Rz1 pairs in T7 and P2 phages. researchgate.net
Membrane Localization Signals Identifying genes that encode proteins with predicted signal peptides and transmembrane domains characteristic of Rz (inner membrane) and Rz1 (outer membrane lipoprotein). researchgate.net Discovery of spanins, like the T1 spanin gp11, which have both an outer membrane lipoprotein signal and an inner membrane anchor. researchgate.net

| Functional Complementation | Testing if a candidate gene from one phage can rescue the lysis defect of another phage lacking its Rz/Rz1 system. | The T1 spanin gene was shown to complement the lambda Rz-Rz1 lysis defect. researchgate.net |

Predictive Modeling of Protein Interactions and Membrane Topology

Computational modeling is used to predict the structure of the Rz protein and how it interacts with other components of the lysis system. Rz is characterized as a type II signal anchor protein, meaning it is an integral inner membrane protein with its N-terminus in the cytoplasm and its C-terminus in the periplasm. nih.gov Predictive algorithms for membrane protein topology analyze the amino acid sequence to identify transmembrane helices and their orientation within the membrane. nih.govnih.gov These methods use principles like hydrophobicity scanning and the "positive-inside rule," which notes the prevalence of positively charged amino acids in the cytoplasmic loops of membrane proteins. gersteinlab.org

More advanced methods, such as hidden Markov models (HMMs), can integrate multiple features like hydrophobicity, charge bias, and helix length to generate a comprehensive topological model. gersteinlab.org Furthermore, protein-protein interaction models are used to predict how Rz forms a complex with the Rz1 outer membrane lipoprotein. nih.govyoutube.com These models suggest that the C-terminus of Rz interacts with Rz1 in the periplasm, forming a bridge that connects the inner and outer membranes. nih.govnih.gov This predicted complex is thought to be essential for transmitting the stress from the degraded peptidoglycan layer to the outer membrane, leading to its eventual rupture. nih.gov

Emerging Research Frontiers and Future Perspectives on Rz Lysis Protein

Interfacing Spanin Research with Synthetic Biology Approaches for Engineered Lysis Systems

The potent membrane-disrupting capability of spanins, including the Rz lysis protein, presents exciting opportunities for synthetic biology applications. Engineered lysis systems are being developed for a variety of purposes, including programmed cell death for biocontainment of genetically modified organisms, controlled release of intracellular products, and novel antimicrobial strategies.

A primary application of spanins in synthetic biology is the creation of "self-destruct" switches in bacteria. By placing the expression of Rz and Rz1 genes under the control of an inducible promoter, scientists can trigger cell lysis at a specific time or in response to a particular environmental cue. This is particularly valuable for preventing the unintended spread of engineered microbes in the environment. The efficiency of the holin-endolysin-spanin system ensures a rapid and complete lysis of the bacterial population.

Furthermore, engineered lysis systems incorporating spanins can be used to facilitate the recovery of valuable intracellular products, such as recombinant proteins, biofuels, and other biochemicals. nih.govfrontiersin.org Traditional methods of cell lysis, such as sonication or chemical treatment, can be harsh and expensive. A genetically encoded lysis system offers a more gentle and cost-effective alternative. However, one challenge is that in some industrial settings, the mechanical and chemical stresses may be sufficient to rupture the outer membrane after the cell wall is degraded by endolysins, potentially making spanins redundant in those specific contexts. nih.govfrontiersin.org

Spanins are also being explored for their potential in drug delivery. The ability of spanins to fuse membranes could theoretically be harnessed to deliver drugs or other molecules directly into target cells. nih.govfrontiersin.org While this research is still in its early stages, it highlights the potential for repurposing these viral proteins for therapeutic applications.

The modular nature of the phage lysis system, consisting of holins, endolysins, and spanins, makes it amenable to synthetic biology approaches. Researchers can mix and match components from different phages to create novel lysis cassettes with desired properties, such as altered timing of lysis or host specificity. The expression of these components can be fine-tuned to optimize the efficiency of the lysis process. However, a significant challenge in working with spanins is their inherent toxicity to the host cells when expressed, which can complicate laboratory studies and the construction of stable engineered systems. nih.govfrontiersin.org

Future research in this area will likely focus on expanding the toolkit of characterized spanins from different bacteriophages, each with potentially unique properties. Optimizing the control of spanin expression to minimize premature cell death and maximize product yield will be crucial for industrial applications. Additionally, a deeper understanding of the spanin-mediated fusion mechanism will enable the rational design of novel fusogenic proteins for a wider range of synthetic biology applications.

Q & A

Basic Research Questions

Q. What is the genetic organization of Rz and Rz1 lysis proteins, and how does it influence their functional roles in phage lysis?

  • The Rz and Rz1 genes are nested within the same DNA sequence but occupy different reading frames (+0 for Rz, +1 for Rz1). Rz1 is embedded within the Rz gene and possesses its own Shine-Dalgarno sequence, enabling independent translation. Rz1 is processed as an outer membrane (OM) lipoprotein due to a signal peptidase II cleavage motif, while Rz is a type II inner membrane (IM) protein. Both are essential for lysis, as mutations in either gene result in cation-dependent lysis defects. This unique genetic arrangement suggests co-evolution for coordinated membrane disruption .

Q. What experimental methodologies are recommended for detecting Rz and Rz1 protein localization in bacterial membranes?

  • Subcellular fractionation combined with radioactive labeling (e.g., palmitate for lipoproteins) confirms Rz1’s OM localization. For Rz, membrane topology can be inferred via signal anchor prediction tools and protease accessibility assays . Yeast two-hybrid systems have also identified Rz-Rz1 interactions, though this requires fragment-based analysis due to toxicity in full-length assays .

Advanced Research Questions

Q. How do Rz and Rz1 proteins interact to mediate membrane fusion during phage lysis, and what structural evidence supports this mechanism?

  • Rz (IM-anchored) and Rz1 (OM lipoprotein) form a periplasmic complex that bridges the IM and OM. Structural studies suggest conformational rearrangements upon peptidoglycan degradation, enabling membrane fusion. Mutagenesis of conserved residues in Rz’s transmembrane domain (TMD) disrupts this interaction, leading to lysis failure. Cryo-EM or cross-linking mass spectrometry could further resolve this complex .

Q. What challenges arise in distinguishing Rz and Rz1 functions through mutational analysis, and how can complementation assays address these?

  • Overlapping reading frames make it difficult to mutate one gene without affecting the other. Nonsense mutations (e.g., codon-specific changes silent in one frame) and plasmid-based complementation in trans are critical. For example, silent Rz mutations that disrupt Rz1 can be rescued by expressing Rz1 separately, confirming functional independence .

Q. How do Rz/Rz1 lysis mechanisms compare with other phage-encoded systems like ΦX174 protein E or MS2 L protein?

  • Unlike ΦX174 protein E (inhibits MraY in peptidoglycan synthesis) or MS2 L (unknown non-enzymatic mechanism), Rz/Rz1 directly target membrane integrity. Structural comparisons reveal that Rz/Rz1 spanins lack enzymatic motifs but rely on physical disruption, unlike SAR endolysins (e.g., phage P1 Lyz) that require holin-independent activation .

Methodological Guidance

Q. How should researchers design experiments to quantify the impact of cell lysis dynamics on Rz/Rz1 protein stability and activity?

  • Use controlled lysis models (e.g., CHO fed-batch cultures) to measure lysis rates (kDL) via DNA content assays. Include dilution series of lysates (≥4 points) for robust regression analysis. Monitor cation dependence (e.g., Mg²⁺) to differentiate Rz/Rz1 activity from holin-endolysin systems .

Q. How can proteomic approaches like SILAC be applied to study the turnover dynamics of Rz lysis proteins under stress conditions?

  • Pulse-SILAC with heavy isotope-labeled amino acids tracks Rz/Rz1 synthesis/degradation. Combine with subcellular fractionation to isolate membrane-bound proteins. For activity assays, pair with peptidoglycan degradation kinetics (e.g., HPLC-based muropeptide analysis) .

Data Analysis & Modeling

Q. What computational models exist to predict Rz/Rz1-mediated lysis efficiency under varying cation concentrations?

  • Kinetic models incorporating cation-dependent lysis thresholds (e.g., [Mg²⁺] >1 mM) can predict Rz/Rz1 activity. Use parameter estimation tools (e.g., MATLAB SimBiology) to fit experimental kDL values (0.8±0.2×10⁻³ h⁻¹ in CHO cultures). Validate with residual analysis (RMSE <10%) to discriminate linear vs. quadratic lysis trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.